REACTION_CXSMILES
|
C(N(CC)CC)C.[C:8]([OH:16])(=O)[C:9]1[CH:14]=[CH:13][CH:12]=[N:11][CH:10]=1.Cl.[CH3:18][NH:19][O:20][CH3:21].ON1C2C=CC=CC=2N=N1.Cl.CNC(N=C=NCC)CCNC>C(#N)C>[CH3:21][O:20][N:19]([CH3:18])[C:8](=[O:16])[C:9]1[CH:14]=[CH:13][CH:12]=[N:11][CH:10]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
11.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)O
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
3.29 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
1,3-dimethylamino propyl-3-ethylcarbodiimide hydrochloride
|
Quantity
|
18.68 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC(CCNC)N=C=NCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Add water (100 mL) and acetonitrile and evaporate under vacuum
|
Type
|
EXTRACTION
|
Details
|
Extract with ethyl acetate (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the organic phase over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(C1=CN=CC=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.19 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |